molecular formula C22H28N2O3 B4932809 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine

Cat. No. B4932809
M. Wt: 368.5 g/mol
InChI Key: RDNYKGFWUHFCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine, also known as D3P, is a chemical compound that belongs to the class of piperidines. It has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine acts as a selective agonist for the dopamine D3 receptor, which is expressed in the mesolimbic and mesocortical dopamine pathways. It has been found to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing. 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine also enhances the activity of the prefrontal cortex, which is involved in executive function and decision-making.
Biochemical and Physiological Effects:
1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine has been shown to have several biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced depressive-like behavior in animal models. It has also been found to have a neuroprotective effect in Parkinson's disease models, potentially through its ability to increase dopamine release and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific and targeted research. However, one limitation is that the effects of 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine may vary depending on the species and strain of animal used, as well as the dose and administration method.

Future Directions

Future research on 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine could focus on its potential therapeutic applications in various neurological and psychiatric disorders. It could also investigate the underlying mechanisms of its neuroprotective and cognitive-enhancing effects. Additionally, further studies could explore the effects of 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine in human subjects, including its safety and efficacy as a potential treatment option.
Conclusion:
In conclusion, 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine is a chemical compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves its selective agonism of the dopamine D3 receptor, which has implications for motor function, cognition, and mood. Further research on 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine could shed light on its potential as a treatment option for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylmagnesium bromide, followed by the addition of piperidine. The resulting product is then subjected to acylation with propanoyl chloride to yield 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine. This method has been optimized to yield high purity 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine in large quantities.

Scientific Research Applications

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been found to act as a dopamine D3 receptor agonist, which is involved in the regulation of motor function, cognition, and mood. 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine has also been shown to have a modulatory effect on the mesolimbic dopamine system, which is implicated in reward processing and addiction.

properties

IUPAC Name

1-(3-anilinopiperidin-1-yl)-3-(3,4-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-12-10-17(15-21(20)27-2)11-13-22(25)24-14-6-9-19(16-24)23-18-7-4-3-5-8-18/h3-5,7-8,10,12,15,19,23H,6,9,11,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYKGFWUHFCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCCC(C2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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